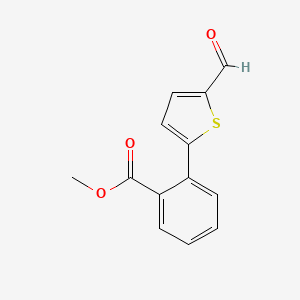

Methyl 2-(5-Formyl-2-thienyl)benzoate

Description

Methyl 4-(5-formyl-2-thienyl)benzoate (CAS: 639816-37-8) is a benzoate ester derivative featuring a thiophene ring substituted with a formyl group at the 5-position. Its molecular formula is C₁₃H₁₀O₃S, with a molecular weight of 246.28 g/mol . The compound’s structure combines a benzoate moiety (methyl ester at the 4-position) and a 5-formylthiophene substituent, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or materials science. Key identifiers include the InChI Key YWZJKUTYQOHLGQ-UHFFFAOYSA-N and SMILES COC(=O)C1=CC=C(C=C1)C1=CC=C(S1)C=O .

Properties

Molecular Formula |

C13H10O3S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

methyl 2-(5-formylthiophen-2-yl)benzoate |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)11-5-3-2-4-10(11)12-7-6-9(8-14)17-12/h2-8H,1H3 |

InChI Key |

PNNFPXRQPVJHBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Formyl-2-thienyl)benzoate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Formylation: The thiophene ring is then formylated using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.

Esterification: The final step involves the esterification of the formylated thiophene with methyl benzoate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Formyl-2-thienyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: 2-(5-Carboxy-2-thienyl)benzoate.

Reduction: 2-(5-Hydroxymethyl-2-thienyl)benzoate.

Substitution: 2-(5-Bromo-2-thienyl)benzoate.

Scientific Research Applications

Methyl 2-(5-Formyl-2-thienyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Formyl-2-thienyl)benzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Positional isomers often exhibit distinct physicochemical properties. For example:

- 2-Substituted benzoates (e.g., –9) may exhibit steric hindrance, altering reactivity in subsequent reactions .

Table 1: Comparison of Key Structural Features

Electronic and Steric Effects

- Thiophene vs. Benzene Rings : The thiophene group in Methyl 4-(5-formyl-2-thienyl)benzoate introduces sulfur’s electron-rich nature, enhancing conjugation compared to purely aromatic benzene derivatives (e.g., ). This can influence UV-Vis absorption and redox behavior .

- Formyl Group : The formyl substituent acts as an electron-withdrawing group, increasing electrophilicity at the thiophene ring. This contrasts with methoxy or methylthio groups in analogs like C4–C7 (), which are electron-donating .

Physicochemical Properties

- Solubility : Methyl 4-(5-formyl-2-thienyl)benzoate is expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and formyl groups. This aligns with trends for alkyl benzoates () .

- Stability : The formyl group may render the compound prone to oxidation, unlike methoxy-stabilized analogs (–9) .

Research Findings and Data Gaps

- Characterization: Methyl 4-(5-formyl-2-thienyl)benzoate was confirmed via HRMS and ¹H NMR in , consistent with methods for related quinoline derivatives () .

- Toxicity : While general alkyl benzoates exhibit low acute toxicity (), specific data for the target compound are absent .

- Reactivity : The thiophene-formyl motif may enable click chemistry or condensation reactions, but experimental validation is needed.

Biological Activity

Methyl 2-(5-formyl-2-thienyl)benzoate is a compound that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, synthetic routes, and relevant case studies.

1. Overview of Biological Activity

This compound is recognized for its antifungal , antiviral , anticancer , and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

1.1 Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against several strains of fungi. In vitro studies have shown that it can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

1.2 Antiviral Properties

The compound has also demonstrated antiviral activity, particularly against viruses such as HIV and influenza. Studies have shown that it can inhibit viral replication by interfering with viral entry into host cells and modulating immune responses.

1.3 Anticancer Effects

This compound has been evaluated for its anticancer properties in various cancer cell lines. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For instance, an IC50 value of approximately 20 µM was observed in breast cancer cell lines, indicating potent cytotoxicity.

2. Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Step 1: Formation of the thienyl moiety through cyclization reactions.

- Step 2: Esterification with methyl benzoate to introduce the ester functional group.

- Step 3: Formylation to yield the final product.

Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research purposes.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

4. Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antifungal Mechanism: Disruption of fungal cell membrane integrity.

- Antiviral Mechanism: Inhibition of viral entry and replication.

- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and caspase activation.

5. Conclusion

This compound is a promising compound with diverse biological activities that warrant further investigation. Its potential as a scaffold for drug development is supported by its ability to interact with multiple biological targets, making it a valuable asset in medicinal chemistry research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.